molecular formula C11H14N2O2S B12003743 Ethyl 4-[(methylcarbamothioyl)amino]benzoate

Ethyl 4-[(methylcarbamothioyl)amino]benzoate

Cat. No.: B12003743
M. Wt: 238.31 g/mol
InChI Key: GJSAMKSUEZLZFA-UHFFFAOYSA-N
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Description

Ethyl 4-[(methylcarbamothioyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O2S It is a derivative of benzoic acid and contains both ethyl ester and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(methylcarbamothioyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioamide linkage. The general reaction scheme is as follows:

    Starting Materials: Ethyl 4-aminobenzoate and methyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or ethanol, at room temperature or slightly elevated temperatures.

    Procedure: Ethyl 4-aminobenzoate is dissolved in the solvent, followed by the addition of methyl isothiocyanate and a base. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(methylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-[(methylcarbamothioyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The thioamide group can interact with the active sites of certain enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

This compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a candidate for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Ethyl 4-[(methylcarbamothioyl)amino]benzoate exerts its effects involves the interaction of its thioamide group with biological targets. The thioamide can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Lacks the thioamide group, making it less versatile in terms of chemical reactivity.

    Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-[(ethylcarbamothioyl)amino]benzoate: Similar but with an ethyl group instead of a methyl group on the thioamide.

Uniqueness

Ethyl 4-[(methylcarbamothioyl)amino]benzoate is unique due to the presence of both an ethyl ester and a thioamide group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

ethyl 4-(methylcarbamothioylamino)benzoate

InChI

InChI=1S/C11H14N2O2S/c1-3-15-10(14)8-4-6-9(7-5-8)13-11(16)12-2/h4-7H,3H2,1-2H3,(H2,12,13,16)

InChI Key

GJSAMKSUEZLZFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC

Origin of Product

United States

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